molecular formula C12H20O B13260236 1-(Cyclopentylmethyl)cyclopentane-1-carbaldehyde

1-(Cyclopentylmethyl)cyclopentane-1-carbaldehyde

Cat. No.: B13260236
M. Wt: 180.29 g/mol
InChI Key: VBWRWHLEZKIBGW-UHFFFAOYSA-N
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Description

1-(Cyclopentylmethyl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C12H20O It is characterized by a cyclopentane ring substituted with a cyclopentylmethyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopentylmethyl)cyclopentane-1-carbaldehyde typically involves the reaction of cyclopentylmethyl bromide with cyclopentanone under basic conditions to form the corresponding alcohol. This intermediate is then oxidized to the aldehyde using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopentylmethyl)cyclopentane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The cyclopentylmethyl group can undergo substitution reactions, particularly under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.

    Reduction: NaBH4, LiAlH4.

    Substitution: Acidic or basic catalysts.

Major Products Formed:

    Oxidation: 1-(Cyclopentylmethyl)cyclopentane-1-carboxylic acid.

    Reduction: 1-(Cyclopentylmethyl)cyclopentane-1-methanol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceuticals.

    Industry: May be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopentylmethyl)cyclopentane-1-carbaldehyde is primarily related to its reactivity as an aldehyde. Aldehydes are known to participate in nucleophilic addition reactions, where the carbonyl carbon is attacked by nucleophiles. This reactivity is exploited in various synthetic applications, including the formation of alcohols, acids, and other derivatives.

Comparison with Similar Compounds

    Cyclopentanecarboxaldehyde: Similar structure but lacks the cyclopentylmethyl group.

    Cyclopentylformaldehyde: Similar structure but with a formyl group instead of the cyclopentylmethyl group.

Uniqueness: 1-(Cyclopentylmethyl)cyclopentane-1-carbaldehyde is unique due to the presence of both a cyclopentylmethyl group and an aldehyde functional group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

1-(cyclopentylmethyl)cyclopentane-1-carbaldehyde

InChI

InChI=1S/C12H20O/c13-10-12(7-3-4-8-12)9-11-5-1-2-6-11/h10-11H,1-9H2

InChI Key

VBWRWHLEZKIBGW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC2(CCCC2)C=O

Origin of Product

United States

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